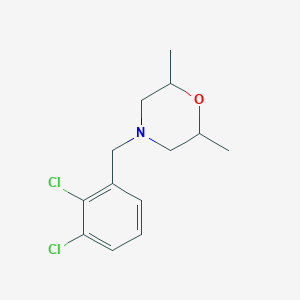
1-benzoyl-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-benzoyl-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol is a chemical compound that belongs to the pyrazolone family. It is a synthetic compound that has been used in various scientific research applications.
作用機序
The mechanism of action of 1-benzoyl-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are responsible for inflammation, pain, and fever. It is also believed to work by inhibiting the activity of COX-2, which is an enzyme that is responsible for the production of prostaglandins.
Biochemical and Physiological Effects
1-benzoyl-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases. Additionally, it has been shown to have an anti-tumor effect in various cancer cell lines.
実験室実験の利点と制限
One advantage of using 1-benzoyl-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. Additionally, it has been extensively studied for its potential as a therapeutic agent, which makes it a promising compound for further research.
One limitation of using 1-benzoyl-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is that its mechanism of action is not fully understood. Additionally, its potential side effects and toxicity are not well studied, which makes it difficult to determine its safety for human use.
将来の方向性
There are several future directions for the use of 1-benzoyl-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol in scientific research. One direction is to further study its potential as a selective COX-2 inhibitor. Another direction is to study its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, it could be studied for its potential as an anti-tumor agent in vivo. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Conclusion
In conclusion, 1-benzoyl-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, antipyretic, and neuroprotective effects in animal models. It has also been shown to have an anti-tumor effect in various cancer cell lines. However, its mechanism of action is not fully understood, and its potential side effects and toxicity are not well studied. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
合成法
The synthesis of 1-benzoyl-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol is a multistep process that involves the reaction of ethyl acetoacetate, benzoyl chloride, and 3-methoxyaniline in the presence of a base to form the intermediate 3-ethyl-1-(3-methoxyphenyl)-2-(phenylcarbonyl)hydrazine. This intermediate is then treated with hydrazine hydrate to form the final product, 1-benzoyl-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol.
科学的研究の応用
1-benzoyl-3-ethyl-5-(3-methoxyphenyl)-4,5-dihydro-1H-pyrazol-5-ol has been used in various scientific research applications. It has been studied for its potential as an anti-inflammatory, analgesic, and antipyretic agent. It has also been studied for its potential as a selective COX-2 inhibitor. Additionally, it has been studied for its potential as a therapeutic agent for various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
[3-ethyl-5-hydroxy-5-(3-methoxyphenyl)-4H-pyrazol-1-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-16-13-19(23,15-10-7-11-17(12-15)24-2)21(20-16)18(22)14-8-5-4-6-9-14/h4-12,23H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAUHTTOEFKOQTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(C1)(C2=CC(=CC=C2)OC)O)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-ethyl-5-hydroxy-5-(3-methoxyphenyl)-4H-pyrazol-1-yl]-phenylmethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1'-[1,4-butanediylbis(oxy)]bis(4-methylbenzene)](/img/structure/B5091463.png)
![4-fluoro-3-[(4-methyl-1-piperidinyl)sulfonyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B5091469.png)
![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B5091476.png)
![1-{2-[2-(3,4-dimethylphenoxy)ethoxy]ethoxy}-2-methoxy-4-methylbenzene](/img/structure/B5091490.png)

![2-methyl-3-phenyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5091511.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-butoxybenzamide](/img/structure/B5091523.png)

![4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5091531.png)
![1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-{2-[4-(trifluoromethyl)phenyl]ethyl}-3-piperidinecarboxamide](/img/structure/B5091533.png)
![1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5091538.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5091547.png)
![N-(3-methoxyphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5091551.png)
![2-{4-[(1-benzyl-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B5091556.png)